7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione
Description
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine class, characterized by a fused pyridine-pyrimidine core with an ethoxy (-OCH₂CH₃) substituent at the 7-position. Pyrido[2,3-d]pyrimidines are structurally analogous to uracil and exhibit diverse biological activities, including herbicidal, enzyme inhibitory, and antimicrobial properties . The ethoxy group at position 7 confers unique electronic and steric properties, influencing solubility, reactivity, and binding interactions with biological targets.
Properties
CAS No. |
521275-16-1 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
7-ethoxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-6-4-3-5-7(10-6)11-9(14)12-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
BSWINXSFXKRTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation of the ethoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions can occur at the ethoxy group or the pyrimidine ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being investigated for their anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as phosphatidylinositol 3-kinase (PI3K) inhibitors, which play a role in cell proliferation and survival . Other derivatives may inhibit protein tyrosine kinases, affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Pyrido[2,3-d]pyrimidine derivatives vary significantly in bioactivity due to substituent effects on frontier molecular orbitals (FMOs) and molecular geometry. Key comparisons include:
*Inferred values based on substituent trends.
- Substituent Position : The 7-ethoxy group in the target compound likely directs electron density to the pyrimidine ring, increasing HOMO energy compared to 1-aryl or 6-benzoyl derivatives. This contrasts with compound 2o, where the trifluorophenyl group at position 1 stabilizes HOMO via electron withdrawal .
- HOMO-LUMO Gaps : Narrower gaps (e.g., 3.93 eV in 6a) correlate with enhanced charge transfer, critical for photoreactivity or binding to redox-sensitive targets. The target compound’s inferred ΔE (4.2 eV) suggests moderate reactivity, comparable to 5-methoxy derivatives .
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., ethoxy, methoxy) elevate HOMO energy, enhancing nucleophilic reactivity, while electron-withdrawing groups (e.g., trifluorophenyl) stabilize LUMO for electrophilic interactions .
- Bioactivity Trends : PPO inhibition correlates with aromatic substituents (e.g., 2o’s trifluorophenyl), whereas eEF-2K inhibition favors polar groups (e.g., carboxamide in compound 6) .
- Computational Insights : Density functional theory (DFT) predicts the target compound’s HOMO localization on the ethoxy-pyrimidine moiety, suggesting unique binding modes compared to lead structures .
Biological Activity
7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential clinical applications.
- Molecular Formula : CHNO
- Molecular Weight : 218.21 g/mol
- CAS Number : 21038-66-4
- Melting Point : 361°C
- Density : 1.4 g/cm³
This compound exhibits biological activity primarily through its interaction with various molecular targets involved in cellular signaling pathways. Its structure allows it to function as an inhibitor in several enzymatic processes.
Antiviral Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds demonstrate significant antiviral properties. A study conducted on related compounds showed promising results against HIV-1, where structural modifications led to enhanced potency in inhibiting viral replication. The mechanism involves interference with viral integrase and reverse transcriptase activities, crucial for the HIV life cycle .
Efficacy in Biological Assays
A series of biological assays have been performed to evaluate the efficacy of this compound:
| Assay Type | Target Virus | IC50 (nM) | Comments |
|---|---|---|---|
| Viral Cytopathic Effect (CPE) | HIV-1 | 0.1 | Significant reduction in cytopathic effects |
| MAGI Assay | HIV-1 | 0.06 | High potency observed against viral replication |
| Biochemical Assay | HIV-1 IN | 10 | Effective inhibition of integrase activity |
Case Studies and Research Findings
- Antiviral Screening : In a study focused on antiviral agents against HIV, various pyrido[2,3-d]pyrimidine derivatives were synthesized and screened for their ability to inhibit viral replication. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced antiviral activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of specific functional groups on the pyrido[2,3-d]pyrimidine scaffold enhanced biological activity. For instance, methylation at certain positions was shown to abrogate antiviral effects completely .
- Clinical Relevance : Compounds similar to this compound have been investigated for their potential use in treating hepatitis C. The structural similarities suggest that this compound could also be explored for similar therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
